molecular formula C22H25N3OS B2766109 N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-25-5

N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2766109
CAS No.: 893788-25-5
M. Wt: 379.52
InChI Key: NEUQHLWATGBCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic organic compound featuring a spirocyclic quinazoline core. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The compound is intended for research applications and is not for diagnostic or therapeutic use. Structural Features and Research Relevance The molecule integrates a spiro-cycloheptane-quinazoline system, a structural motif found in compounds with documented biological activity. Spiro-quinazolinone derivatives have been investigated for their cytotoxic properties. For instance, a related spiro-quinazolinone benzenesulfonamide derivative was shown to induce cell cycle arrest and trigger apoptosis in leukemia stem-like cells . The presence of the sulfanylacetamide linker, a functional group also seen in other bioactive molecules, may contribute to interactions with biological targets through hydrogen bonding . Quinazoline-based scaffolds are established pharmacophores in FDA-approved anticancer drugs, underscoring the research value of novel quinazoline derivatives . Application Notes This compound is designed for use in chemical biology and drug discovery research. It may serve as a key intermediate for the synthesis of more complex molecules or as a candidate for high-throughput screening against various biological targets. Researchers can utilize it to explore structure-activity relationships (SAR) or to develop new chemotypes for targeting specific pathways. Disclaimer This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-phenyl-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c26-20(23-17-10-4-3-5-11-17)16-27-21-18-12-6-7-13-19(18)24-22(25-21)14-8-1-2-9-15-22/h3-7,10-13,24H,1-2,8-9,14-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUQHLWATGBCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazolinone Precursor Formation

The spirocyclic quinazoline scaffold is synthesized via a condensation reaction between 2-aminobenzamide and cycloheptanone derivatives. Key conditions:

  • Reactants: 2-Aminobenzamide (1 mmol), cycloheptanone derivative (1.1 mmol).
  • Catalyst: Sodium metabisulfite (Na₂S₂O₅, 1.5 mmol).
  • Solvent: Dimethylformamide (DMF).
  • Temperature: 100°C, 5 hours.

This yields 1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one , characterized by IR carbonyl stretching at ~1660 cm⁻¹.

Thiolation Using Lawesson’s Reagent

The quinazolinone is converted to the thiol derivative via sulfurization:

  • Reactant: 1'H-Spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one (1 mmol).
  • Reagent: Lawesson’s reagent (pyridinium-based phosphine sulfide, 1.2 mmol).
  • Solvent: Acetonitrile.
  • Conditions: Reflux for 7 hours.
  • Yield: ~89%.

Key Characterization:

  • Molecular Formula: C₁₂H₁₄N₂S.
  • IR: Disappearance of C=O peak, emergence of S-H stretch at ~2550 cm⁻¹.

Preparation of 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide

Chloroacetylation of 2-Trifluoromethylaniline

The acetamide precursor is synthesized via chloroacetyl chloride reaction:

  • Reactants: 2-Trifluoromethylaniline (1 mmol), chloroacetyl chloride (1.2 mmol).
  • Base: Triethylamine (Et₃N, 1.5 mmol).
  • Solvent: DMF.
  • Conditions: Room temperature, 2 hours.
  • Yield: ~85%.

Key Data:

  • Molecular Formula: C₉H₆ClF₃NO.
  • ¹H NMR (δ): 4.20 (s, 2H, CH₂Cl), 7.45–7.60 (m, 4H, Ar-H), 9.10 (s, 1H, NH).

Coupling via Nucleophilic Substitution

Sulfanyl Bridge Formation

The thiol-quinazoline reacts with the chloroacetamide under basic conditions:

  • Reactants:
    • 1'H-Spiro[cycloheptane-1,2'-quinazoline]-4'-thiol (1 mmol).
    • 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide (1 mmol).
  • Base: Potassium carbonate (K₂CO₃, 1.2 mmol).
  • Solvent: DMF.
  • Conditions: 80°C, 12 hours.
  • Yield: ~70–75%.

Mechanism: The thiolate ion (generated by K₂CO₃) displaces chloride via SN₂, forming the C-S bond.

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).
  • Melting Point: 218–220°C.
  • IR (KBr): 3370 cm⁻¹ (N-H), 1666 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F).
  • ¹H NMR (δ):
    • 3.84 (s, 2H, CH₂S).
    • 7.30–7.80 (m, 11H, Ar-H).
    • 9.15 (s, 1H, NH).

Optimization and Challenges

Reaction Efficiency

  • Spirocyclization: Na₂S₂O₅ enhances cyclization by acting as a dehydrating agent.
  • Thiolation: Lawesson’s reagent offers higher yields compared to P₄S₁₀.
  • Coupling: Polar aprotic solvents (DMF) improve nucleophilicity of the thiolate.

Side Reactions

  • Oxidation: Thiol intermediates may oxidize to disulfides; thus, reactions are conducted under nitrogen.
  • Steric Hindrance: Bulky substituents on the aniline reduce acetamide yields.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of novel heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzyme active sites, inhibiting their activity. The sulfur atom can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the sulfanyl acetamide family, characterized by a thioether (-S-) bridge connecting an acetamide group to a heterocyclic core. Key structural differentiators include:

  • Core Heterocycle : The spiro[cycloheptane-1,2'-quinazoline] system contrasts with other scaffolds like 1,3,4-oxadiazoles (e.g., compounds 8t–8w in ) or 1,2,4-triazoles (e.g., VUAA-1 and OLC-12 in ) .
  • Substituents : The trifluoromethylphenyl group on the acetamide nitrogen is distinct from substituents like indole derivatives (e.g., 8t ) or pyridinyl groups (e.g., 8w ) .
  • Ring Size: The cycloheptane in the spiro system provides conformational flexibility compared to the cyclohexane in related spiroquinazolinones () .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases hydrophobicity compared to polar substituents like nitro or methoxy groups in compounds such as 8v (C₂₀H₁₇N₅O₄S) .

Table 1: Comparative Analysis of Sulfanyl Acetamide Derivatives

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Bioactivity Reference
Target Compound (CAS 893788-29-9) Spiro[cycloheptane-quinazoline] Trifluoromethylphenyl 447.519 Not reported (inferred AChE)
Spiro-cyclohexylquinazolinone () Spiro[cyclohexane-quinazoline] Phenolic groups ~350–400* AChE inhibition
8t (C₂₀H₁₇N₄SO₃Cl) 1,3,4-Oxadiazole-indole 5-Chloro-2-methylphenyl 428.5 LOX/BChE inhibition
VUAA-1 () 1,2,4-Triazole-pyridine 4-Ethylphenyl ~400* Orco agonism
802933-05-7 () 1,2,4-Triazole 2,4-Difluorophenyl ~350* Not reported

*Estimated based on molecular formula.

Biological Activity

N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by a unique spiro structure that contributes to its biological activity. The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂S
  • Molecular Weight : 298.41 g/mol
  • SMILES Notation : Cc1ccccc1N(C(=O)C)C2=C(C=CC=C2)N(C)C(=S)C3=CC=CC=C3

Research indicates that compounds with a similar structure may exhibit multiple mechanisms of action:

  • Kinase Inhibition : Compounds with quinazoline cores often act as inhibitors of various kinases, such as GSK-3β and IKK-β. These kinases are involved in critical cellular processes, including cell proliferation and apoptosis .
  • Anti-inflammatory Effects : Some studies have shown that quinazoline derivatives can significantly reduce levels of pro-inflammatory cytokines like IL-6 and NO in cellular models .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cell lines, indicating potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsIC50 (µM)Notes
GSK-3β InhibitionN-phenyl derivatives0.008Highly potent inhibitor
CytotoxicityHT-22 Cells10No significant decrease in viability
Anti-inflammatoryBV-2 Microglia1Reduced NO and IL-6 levels

Case Study 1: GSK-3β Inhibition

A study focused on the inhibitory activity of N-phenyl derivatives against GSK-3β demonstrated an IC50 value of 8 nM for related compounds. This suggests a robust interaction with the kinase, potentially leading to therapeutic applications in neurodegenerative diseases where GSK-3β is implicated .

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on HT-22 mouse hippocampal neuronal cells showed that while some derivatives exhibited cytotoxicity at higher concentrations (≥10 µM), N-phenyl derivatives maintained cell viability at lower concentrations, indicating a favorable safety profile for further development .

Case Study 3: Anti-inflammatory Activity

The anti-inflammatory properties were evaluated using BV-2 microglial cells. Compounds reduced the production of inflammatory mediators significantly compared to controls, highlighting their potential use in treating neuroinflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide, and how can reaction conditions be optimized for high yield?

The synthesis of spiroquinazoline derivatives typically involves multistep protocols. For example, spiro[cycloheptane-1,2'-quinazoline] scaffolds can be synthesized via condensation reactions using catalysts like Toluene-4-sulfonic acid monohydrate, as demonstrated in analogous spiroquinazoline syntheses . Key parameters include:

  • Temperature : Reactions are often conducted under reflux (e.g., 80–100°C) to enhance cyclization efficiency.
  • Time : Reduced reaction times (e.g., 4–6 hours) improve selectivity and minimize side products .
  • Reductants : LAH (lithium aluminum hydride) or TMSCl (trimethylsilyl chloride) may be used for amide activation .
    Methodological optimization should include monitoring via TLC or HPLC to track intermediate formation.

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the spirocyclic structure. For example, 1'H-spiro[cycloheptane-1,2'-quinazoline] derivatives exhibit distinct proton signals for cycloheptane (δ 1.5–2.5 ppm, multiplet) and quinazoline aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI or EI) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELXL software (via SHELX suite) is widely used for refining crystal structures, particularly for resolving spiro-junction stereochemistry .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties and reactivity?

  • DFT Calculations : Gaussian or ORCA software can model electronic properties (e.g., HOMO-LUMO gaps) and sulfanyl-acetamide bond reactivity.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., enzymes or receptors) based on the quinazoline core’s pharmacophoric features .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions) be resolved during structural analysis?

  • Dynamic Effects : Variable-temperature NMR can clarify conformational exchange in the cycloheptane ring, which may cause unexpected splitting .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled intermediates to trace ambiguous signals.
  • Comparative Crystallography : Cross-validate NMR/IR data with X-ray structures to resolve regiochemical ambiguities .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound’s derivatives?

  • Core Modifications : Introduce substituents at the quinazoline N1 or phenylacetamide positions to assess effects on bioactivity. For example, halogenation (Cl, F) enhances metabolic stability .
  • Spiro-Ring Variation : Replace cycloheptane with cyclopentane or cyclohexane to evaluate steric effects on target binding .
  • Biological Assays : Use enzyme inhibition (e.g., α-glucosidase, LOX) or cytotoxicity screens (e.g., MTT assay) to quantify activity changes .

Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed for X-ray studies?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed-solvent systems to improve crystal morphology.
  • Additive Use : Small molecules (e.g., hexafluoroisopropanol) can enhance crystal packing .
  • Twinned Data Refinement : SHELXL’s TWIN command handles twinning artifacts common in flexible spirocyclic systems .

Q. What are the methodological pitfalls in interpreting biological activity data for this compound, and how can they be mitigated?

  • Off-Target Effects : Include counter-screens against unrelated enzymes (e.g., kinases) to confirm selectivity.
  • Solubility Artifacts : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity from excipients .
  • Metabolic Stability : Pre-incubate compounds with liver microsomes to assess degradation rates before in vivo assays .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Spiroquinazoline Derivatives

ParameterOptimal RangeImpact on Yield/SelectivityReference
CatalystToluene-4-sulfonic acidAccelerates cyclization
Temperature80–100°CBalances rate vs. side reactions
Reaction Time4–6 hoursMinimizes decomposition
Reducing AgentLAHEnsures complete amide reduction

Q. Table 2. Critical NMR Assignments for Spiro[cycloheptane-1,2'-quinazoline]

Proton/GroupChemical Shift (δ, ppm)MultiplicityReference
Cycloheptane CH₂1.5–2.5Multiplet
Quinazoline C6-H7.8–8.2Singlet
Sulfanyl (-S-)Not directly observedIndirect (via ¹³C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.